molecular formula C10H15N5O11P2 B143646 [(2R,3S,4R,5R)-5-(6-amino-2-oxo-7H-purin-3-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate CAS No. 135052-71-0

[(2R,3S,4R,5R)-5-(6-amino-2-oxo-7H-purin-3-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate

Cat. No.: B143646
CAS No.: 135052-71-0
M. Wt: 443.2 g/mol
InChI Key: DWMSKIWTKARTMX-UUOKFMHZSA-N
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Description

3-Ribofuranosylisoguanosine 5’-diphosphate is a complex organic compound with the molecular formula C10H15N5O11P2 It is a derivative of isoguanosine, a nucleoside analog, and is characterized by the presence of a ribofuranosyl group attached to the isoguanosine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ribofuranosylisoguanosine 5’-diphosphate typically involves multiple steps, starting from the appropriate ribose and isoguanosine derivatives. The key steps include the protection of hydroxyl groups, phosphorylation, and subsequent deprotection. The reaction conditions often require the use of specific reagents such as phosphoramidites and coupling agents to facilitate the formation of the diphosphate linkage .

Industrial Production Methods

Industrial production of 3-Ribofuranosylisoguanosine 5’-diphosphate may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing automated synthesizers and high-performance liquid chromatography (HPLC) for purification. The scalability of the synthesis is crucial for its application in research and potential therapeutic uses .

Chemical Reactions Analysis

Types of Reactions

3-Ribofuranosylisoguanosine 5’-diphosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ribofuranosylisoguanosine derivatives with altered functional groups, while substitution reactions can introduce new substituents to the nucleoside structure .

Scientific Research Applications

3-Ribofuranosylisoguanosine 5’-diphosphate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Ribofuranosylisoguanosine 5’-diphosphate involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit or activate these targets, leading to various biochemical effects. The pathways involved often include nucleotide metabolism and signal transduction, making it a valuable tool for studying these processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-Ribofuranosyladenosine 5’-diphosphate
  • 3-Ribofuranosylcytidine 5’-diphosphate
  • 3-Ribofuranosyluridine 5’-diphosphate

Uniqueness

Compared to these similar compounds, 3-Ribofuranosylisoguanosine 5’-diphosphate is unique due to its specific structure and the presence of the isoguanosine moiety

Properties

CAS No.

135052-71-0

Molecular Formula

C10H15N5O11P2

Molecular Weight

443.2 g/mol

IUPAC Name

[(2R,3S,4R,5R)-5-(6-amino-2-oxo-7H-purin-3-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate

InChI

InChI=1S/C10H15N5O11P2/c11-7-4-8(13-2-12-4)15(10(18)14-7)9-6(17)5(16)3(25-9)1-24-28(22,23)26-27(19,20)21/h2-3,5-6,9,16-17H,1H2,(H,12,13)(H,22,23)(H2,11,14,18)(H2,19,20,21)/t3-,5-,6-,9-/m1/s1

InChI Key

DWMSKIWTKARTMX-UUOKFMHZSA-N

SMILES

C1=NC2=C(N1)C(=NC(=O)N2C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O)N

Isomeric SMILES

C1=NC2=C(N1)C(=NC(=O)N2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O)O)O)N

Canonical SMILES

C1=NC2=C(N1)C(=NC(=O)N2C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O)N

Synonyms

3-isoisoguanosine 5'-diphosphate
3-ribofuranosylisoguanosine 5'-diphosphate

Origin of Product

United States

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